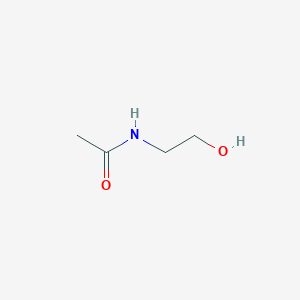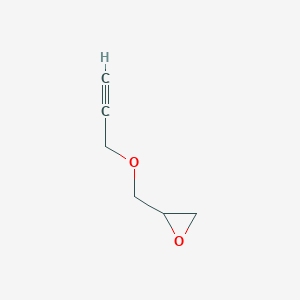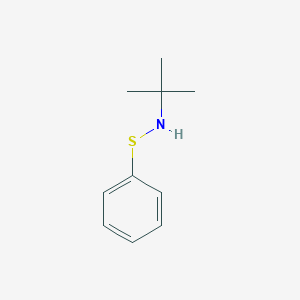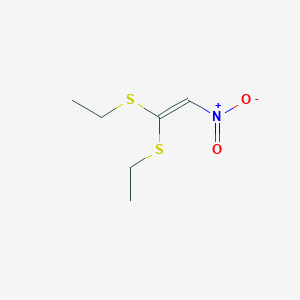
1,1-Bis(ethylthio)-2-nitroethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(ethylthio)-2-nitroethylene (BETNE) is a chemical compound that belongs to the family of nitroalkenes. It is a yellowish liquid with a strong odor and is primarily used in scientific research. BETNE has been found to have several interesting properties, making it a valuable tool for scientists studying various biological and chemical processes. In
Mécanisme D'action
1,1-Bis(ethylthio)-2-nitroethylene has been found to have a unique mechanism of action. It is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can occur with various biological molecules, such as thiols and amines. The resulting product can then undergo further reactions, leading to various biological and chemical effects.
Effets Biochimiques Et Physiologiques
1,1-Bis(ethylthio)-2-nitroethylene has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have anti-inflammatory and antioxidant properties. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, making it a potential tool for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have a unique mechanism of action, making it a valuable tool for studying various biological and chemical processes. However, there are also limitations to using 1,1-Bis(ethylthio)-2-nitroethylene in lab experiments. It can be toxic and unstable, making it difficult to handle and store. 1,1-Bis(ethylthio)-2-nitroethylene can also react with various biological molecules, leading to non-specific effects.
Orientations Futures
There are several future directions for the use of 1,1-Bis(ethylthio)-2-nitroethylene in scientific research. One potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in cancer therapy. 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, and further studies could lead to the development of 1,1-Bis(ethylthio)-2-nitroethylene-based drugs for cancer treatment. Another potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in the synthesis of other compounds. 1,1-Bis(ethylthio)-2-nitroethylene has been used in the synthesis of pyrroles and β-lactams, and further studies could lead to the development of new compounds with unique properties. Finally, 1,1-Bis(ethylthio)-2-nitroethylene could be used in the study of various biological processes, such as enzyme activity and protein function. Further studies could lead to a better understanding of these processes and the development of new drugs and therapies.
Conclusion
In conclusion, 1,1-Bis(ethylthio)-2-nitroethylene is a valuable tool for scientific research. Its unique properties make it a useful tool for studying various biological and chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments, but there are also limitations to its use. Further studies could lead to the development of new drugs and therapies based on 1,1-Bis(ethylthio)-2-nitroethylene and a better understanding of various biological processes.
Méthodes De Synthèse
The synthesis of 1,1-Bis(ethylthio)-2-nitroethylene involves the reaction of 1,1-dichloro-2-nitroethylene with sodium ethyl mercaptide in a solvent such as tetrahydrofuran (THF). The reaction takes place at low temperatures and is typically carried out under an inert atmosphere. The resulting product is 1,1-Bis(ethylthio)-2-nitroethylene, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1,1-Bis(ethylthio)-2-nitroethylene has been used in various scientific research applications, primarily in the field of organic chemistry. It is a useful tool for studying the reaction mechanisms of various chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has also been used in the synthesis of other compounds, such as pyrroles and β-lactams. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have biological activity, making it a valuable tool for studying various biological processes.
Propriétés
Numéro CAS |
19419-96-6 |
|---|---|
Nom du produit |
1,1-Bis(ethylthio)-2-nitroethylene |
Formule moléculaire |
C6H11NO2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfanyl)-2-nitroethene |
InChI |
InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |
Clé InChI |
WQFYZWXFKNXUQD-UHFFFAOYSA-N |
SMILES |
CCSC(=C[N+](=O)[O-])SCC |
SMILES canonique |
CCSC(=C[N+](=O)[O-])SCC |
Autres numéros CAS |
19419-96-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



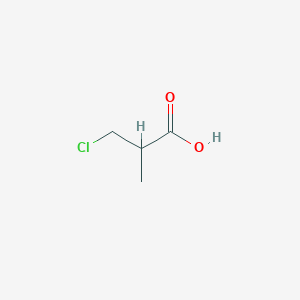
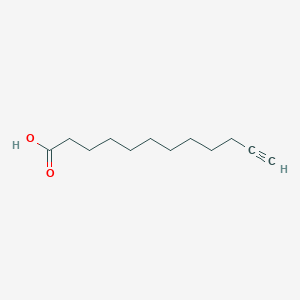
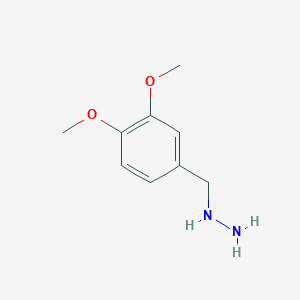
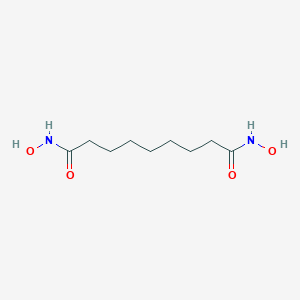
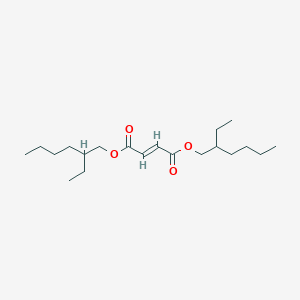
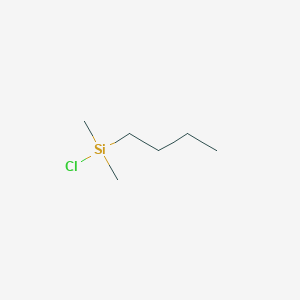
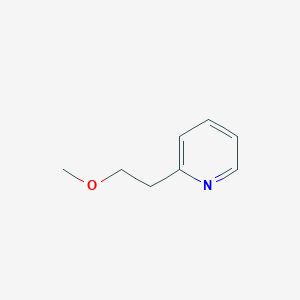
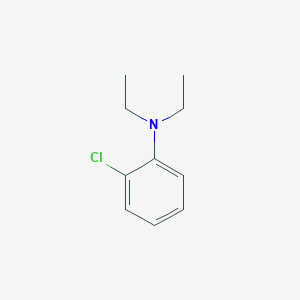
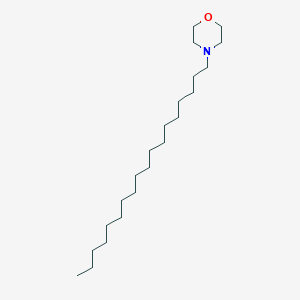
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
